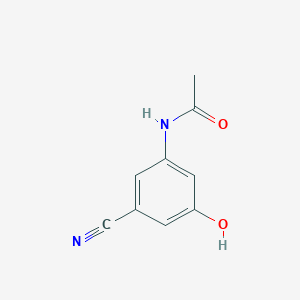

N-(3-Cyano-5-hydroxyphenyl)acetamide

Description

N-(3-Cyano-5-hydroxyphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a cyano (-CN) group at position 3 and a hydroxyl (-OH) group at position 3. Acetamide derivatives are widely studied for their pharmacological and industrial applications, particularly as intermediates in drug synthesis or bioactive agents .

Properties

CAS No. |

885044-42-8 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

N-(3-cyano-5-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C9H8N2O2/c1-6(12)11-8-2-7(5-10)3-9(13)4-8/h2-4,13H,1H3,(H,11,12) |

InChI Key |

YRPHHOLIVVVKSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)C#N)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(3-Cyano-5-hydroxyphenyl)acetamide can be achieved through several methods. One common approach involves the treatment of substituted aryl amines with alkyl cyanoacetates under different reaction conditions . Here are some of the methods used:

Neat Methods: This involves stirring the reactants without a solvent at room temperature.

Stirring without Solvent at Steam Bath: In this method, ethyl cyanoacetate is stirred with amines at 70°C for 6 hours and then left to stir at room temperature overnight.

Chemical Reactions Analysis

N-(3-Cyano-5-hydroxyphenyl)acetamide undergoes various types of chemical reactions, including:

Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with bidentate reagents to form a variety of heterocyclic compounds.

Substitution Reactions: The compound can undergo substitution reactions where the cyano and hydroxy groups can be replaced by other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: Although specific details on oxidation and reduction reactions of this compound are limited, it is likely that the cyano and hydroxy groups can be oxidized or reduced under suitable conditions.

Scientific Research Applications

N-(3-Cyano-5-hydroxyphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Cyano-5-hydroxyphenyl)acetamide involves its interaction with molecular targets and pathways in biological systems. The cyano and hydroxy groups play a crucial role in its reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Acetamide Derivatives

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between N-(3-Cyano-5-hydroxyphenyl)acetamide and related compounds:

Key Observations:

Electron-Withdrawing vs. Donating Groups: The cyano group in the target compound contrasts with electron-donating groups (e.g., -OCH₃ in ), altering electronic profiles and interaction potentials.

Ring Systems : Benzothiazole-containing derivatives () exhibit higher lipophilicity and membrane penetration compared to phenyl-based analogs.

Solubility : Hydroxyl groups enhance water solubility (e.g., vs. hydrophobic decyl chains in ), critical for bioavailability.

Antimicrobial Activity:

- N-(3,5-Difluorophenyl)acetamide derivatives () showed potent activity against gram-positive bacteria due to sulfonyl and piperazine moieties. The target compound lacks these groups but may exhibit moderate activity via cyano-mediated enzyme interactions .

- Benzothiazole acetamides () demonstrated anti-cancer properties, suggesting that heterocyclic systems enhance target specificity compared to simple phenyl rings.

Structure-Activity Relationships (SAR):

- Hydrophobic vs. Hydrophilic Groups : Long alkyl chains () improve lipid solubility but reduce aqueous solubility, whereas hydroxyl groups balance these properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.